molecular formula C16H18N2NiO4 B12712288 Nickel, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)- CAS No. 80660-65-7

Nickel, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-

Cat. No.: B12712288
CAS No.: 80660-65-7
M. Wt: 361.02 g/mol
InChI Key: ANLUXUREHOMRCZ-UHFFFAOYSA-L
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Description

Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features nickel as the central metal ion This compound is characterized by its unique structure, where the nickel ion is coordinated by ethanedioato (oxalate) and 3-methylbenzenamine (m-toluidine) ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of nickel salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions. The general reaction can be represented as follows:

[ \text{Ni}^{2+} + \text{C}_2\text{O}_4^{2-} + 2 \text{C}_7\text{H}_9\text{N} \rightarrow \text{Ni(C}_2\text{O}_4)(\text{C}_7\text{H}_9\text{N})_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, heating, and crystallization to obtain the desired product in high purity. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.

    Substitution: Ligand substitution reactions can occur, where the 3-methylbenzenamine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH and temperature.

Major Products Formed

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) or nickel(0) complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism by which Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- exerts its effects involves coordination chemistry principles. The nickel ion acts as a central metal, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nickel, (ethanedioato(2-)-O,O’)bis(benzenamine)-: Similar structure but with benzenamine instead of 3-methylbenzenamine.

    Nickel, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine)-: Similar structure but with 4-methylbenzenamine.

Uniqueness

Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to the presence of the 3-methylbenzenamine ligands, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

80660-65-7

Molecular Formula

C16H18N2NiO4

Molecular Weight

361.02 g/mol

IUPAC Name

3-methylaniline;nickel(2+);oxalate

InChI

InChI=1S/2C7H9N.C2H2O4.Ni/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

ANLUXUREHOMRCZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Ni+2]

Origin of Product

United States

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